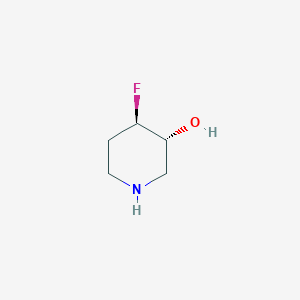

(3R,4R)-rel-4-Fluoropiperidin-3-ol

Description

(3R,4R)-rel-4-Fluoropiperidin-3-ol (CAS 955082-94-7) is a fluorinated piperidine derivative with the molecular formula C₅H₁₀FNO and a molecular weight of 119.13 g/mol . Its structure features a hydroxyl group at the 3R position and a fluorine atom at the 4R position on the piperidine ring. This compound is primarily utilized as a chiral building block in pharmaceutical synthesis, particularly for developing kinase inhibitors or neuromodulators due to its stereochemical specificity . Key properties include:

Properties

IUPAC Name |

(3R,4R)-4-fluoropiperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO/c6-4-1-2-7-3-5(4)8/h4-5,7-8H,1-3H2/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAXOFJRWIZALN-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3R,4R)-rel-4-Fluoropiperidin-3-ol typically involves the stereoselective reduction of a fluorinated piperidinone precursor. One common method includes the use of chiral catalysts or chiral auxiliaries to achieve the desired stereochemistry. The reaction conditions often involve hydrogenation or reduction using reagents such as sodium borohydride or lithium aluminum hydride under controlled temperatures and pressures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at C3 undergoes selective oxidation under controlled conditions:

| Reagent/Conditions | Product | Key Features |

|---|---|---|

| Pyridinium chlorochromate (PCC) in dichloromethane | 4-Fluoropiperidin-3-one | Mild, selective oxidation without fluorine cleavage |

| MnO₂ in acetone | Ketone derivative | Requires anhydrous conditions |

Mechanistic Insight : PCC oxidizes alcohols via a two-step process involving formation of an oxoammonium intermediate, followed by hydride transfer. The fluorine atom remains intact due to its strong C-F bond (485 kJ/mol) .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

Tosylation/Mesylation

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Tosylation | TsCl, Et₃N in CH₂Cl₂ | 3-(Tosyloxy)-4-fluoropiperidine | Intermediate for SN2 reactions |

| Mesylation | MsCl, pyridine | 3-(Mesyloxy)-4-fluoropiperidine | Enhanced leaving group capability |

Mitsunobu Reaction

With diethyl azodicarboxylate (DEAD) and triphenylphosphine:

text(3R,4R)-rel-4-Fluoropiperidin-3-ol + ROH → 3-OR-4-fluoropiperidine

Stereochemical Outcome : Retention of configuration at C3 due to Mitsunobu's inversion-reinversion mechanism .

Protection/Deprotection Strategies

| Protection Method | Reagents | Deprotection Method |

|---|---|---|

| Silylation | TMSCl, imidazole in DMF | TBAF in THF |

| Tritylation | TrCl, DMAP in CH₂Cl₂ | HCl in MeOH |

Key Data :

-

TMS-protected derivatives show >95% recovery after deprotection.

-

Trityl groups provide steric shielding for selective C4 fluorination.

Fluorine-Directed Lithiation

At -78°C using LDA:

textThis compound + LDA → C4-lithiated intermediate

Applications :

-

Quenching with electrophiles (e.g., D₂O, CO₂) yields deuterated or carboxylated derivatives .

-

Reaction with aldehydes forms sp³-sp² hybridized architectures.

Stability and Compatibility

| Condition | Stability | Observed Degradation |

|---|---|---|

| Aqueous acidic (pH < 2) | ≤24 hrs at 25°C | Hydroxyl protonation; ring opening |

| Aqueous basic (pH > 10) | ≤1 hr at 25°C | β-fluorine elimination |

| Oxidative (H₂O₂) | Stable up to 50 mM | No reaction observed |

Scientific Research Applications

Scientific Research Applications

-

Chemistry:

- Used as a building block in the synthesis of complex organic molecules.

- Its structure allows for the exploration of new chemical reactions and the development of novel compounds.

-

Biology:

- Investigated for its interactions with biological targets, such as enzymes and receptors.

- Serves as a model compound to study the effects of fluorine substitution on biological activity.

-

Medicine:

- Potential applications in drug discovery and development, particularly for neurological disorders.

- The chiral nature and fluorine substitution enhance its suitability as a pharmaceutical candidate.

-

Industry:

- Employed in the production of agrochemicals and specialty chemicals.

- Its unique properties facilitate the development of new materials and chemical processes.

Case Studies

-

Pharmaceutical Development:

Research has indicated that (3R,4R)-rel-4-Fluoropiperidin-3-ol could be effective in treating neurological disorders due to its ability to enhance receptor binding and modulate neurotransmitter activity. -

Biological Activity Studies:

Studies have shown that substituting hydrogen with fluorine can significantly alter the pharmacokinetics of compounds, impacting their efficacy and safety profiles.

Mechanism of Action

The mechanism of action of (3R,4R)-rel-4-Fluoropiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to the modulation of biological pathways and the exertion of pharmacological effects .

Comparison with Similar Compounds

Fluoropiperidin-ol Hydrochloride Derivatives

Several hydrochloride salts of fluoropiperidin-ols share structural similarities but differ in substituent positions or stereochemistry:

Key Observations :

- Substituent Position : Swapping fluorine and hydroxyl groups (e.g., 955028-84-9 vs. 955082-94-7) alters hydrogen-bonding capacity and steric effects, impacting interactions with biological targets .

- Salt Forms : Hydrochloride derivatives (e.g., 955028-84-9) exhibit higher solubility in aqueous media compared to free bases, making them preferable for drug formulations .

Difluorinated and Complex Derivatives

Compounds with additional fluorine atoms or extended functional groups demonstrate distinct properties:

Key Observations :

- Electron-Withdrawing Effects: The difluorinated analog (1239596-54-3) may exhibit altered pKa and lipophilicity compared to monofluorinated derivatives, influencing membrane permeability .

- Structural Complexity : Addition of aromatic rings (e.g., phenyl groups) introduces opportunities for hydrophobic interactions, critical for blood-brain barrier penetration .

Stereochemical Variants

Stereoisomerism significantly impacts pharmacological activity:

- This compound vs. (3S,4R)-3-Fluoropiperidin-4-ol HCl (CAS 1443380-89-9):

Research and Application Insights

- Pharmaceutical Relevance: The (3R,4R) stereochemistry is critical in crystalline forms of related compounds (e.g., 4-aminopiperidin-3-ol derivatives) for cancer therapeutics, highlighting the importance of precise stereochemical control .

- Synthetic Challenges : Racemic mixtures (e.g., 1356339-27-9) require resolution techniques, increasing production costs compared to enantiopure analogs .

Biological Activity

(3R,4R)-rel-4-Fluoropiperidin-3-ol is a fluorinated piperidine derivative notable for its unique biological properties, primarily attributed to its chiral configuration and the presence of both a fluorine atom and a hydroxyl group. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and neuropharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₈FNO, with a molecular weight of approximately 119.14 g/mol. Its structure includes:

- Fluorine atom at the 4-position

- Hydroxyl group at the 3-position

- Chiral centers at positions 3 and 4

These features contribute to its distinct pharmacological profile, influencing interactions with biological targets.

The mechanism of action of this compound involves:

- Enhanced Binding Affinity : The fluorine atom can improve binding affinity to various receptors or enzymes, potentially increasing potency and selectivity.

- Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding, stabilizing interactions with biological targets.

These interactions can modulate several biological pathways, making the compound a candidate for therapeutic applications.

Biological Activities

Research indicates that this compound exhibits significant biological activity across several domains:

-

Neuropharmacology :

- Investigated for effects on muscarinic acetylcholine receptors (mAChRs), particularly M4 subtype, which is linked to cognitive functions and psychiatric disorders .

- Potential applications in treating Alzheimer's disease and schizophrenia by enhancing cognitive function without the side effects associated with nonselective muscarinic antagonists .

-

Pain Management :

- Shown promise in modulating pain pathways, suggesting potential as an analgesic agent.

-

Pharmacological Studies :

- Interaction studies have demonstrated its efficacy at various biological targets, indicating its role in drug discovery.

Comparative Analysis

A comparison with structurally similar compounds highlights the uniqueness of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (3S,4S)-rel-4-Fluoropiperidin-3-ol | Opposite chirality | Different receptor binding profile |

| 1-(2-Fluorophenyl)piperidine | Contains a phenyl group | Potentially different pharmacological effects |

| 4-Fluoropiperidine | Lacks hydroxyl group | Generally lower polarity and solubility |

| (3R,4S)-rel-4-Fluoropiperidin-3-ol | Another stereoisomer variation | Variability in biological activity |

The presence of fluorine significantly alters electronic properties and metabolic stability compared to these analogs, making this compound a valuable scaffold for further drug development.

Case Studies and Research Findings

Recent studies have focused on the following aspects:

- Cognitive Enhancement : Research has shown that compounds similar to this compound can reverse cognitive deficits in preclinical models by selectively activating M4 mAChRs .

- Analgesic Properties : Experimental data suggests that this compound can effectively modulate pain responses without significant side effects typically associated with traditional analgesics.

Q & A

Q. What are the standard synthetic routes for (3R,4R)-rel-4-Fluoropiperidin-3-ol?

The compound is typically synthesized via deprotection reactions using anhydrous K₂CO₃ in methanol, yielding high-purity (>98%) products. For enantioselective synthesis, modified cinchona alkaloid catalysts or commercially available primary amines (e.g., α-methylbenzylamine) are employed to achieve high enantiomeric excess. Crystallization is often used to obtain enantiopure material .

Q. How is the purity and structural integrity of this compound confirmed experimentally?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are used to verify stereochemistry and functional groups. For example, characteristic peaks for hydroxyl and fluorine substituents are observed in the piperidine ring .

- High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC with UV detection, ensuring >98% purity .

- Spectroscopy: FTIR and FT-Raman analyze vibrational modes, while UV spectroscopy identifies electronic transitions .

Q. What safety protocols are critical when handling this compound?

The compound may exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Key precautions include:

- Using personal protective equipment (gloves, goggles, lab coat).

- Storing under inert atmosphere at 2–8°C to prevent degradation .

- Immediate medical consultation if exposed, with SDS documentation provided to healthcare providers .

Advanced Research Questions

Q. How can enantioselectivity be optimized during the fluorination step in piperidine derivatives?

Enantioselective fluorination leverages chiral catalysts, such as modified cinchona alkaloids, to induce stereochemical control. Substituting these with primary amines (e.g., α-methylbenzylamine) achieves comparable enantioselectivity (~90% ee) at lower cost. Reaction conditions (temperature, solvent polarity) are tuned to minimize racemization .

Q. What computational methods aid in analyzing the vibrational and electronic properties of this compound?

Density Functional Theory (DFT) simulations at the B3LYP/6-311++G(d,p) level predict vibrational frequencies, potential energy surfaces, and natural bond orbital (NBO) interactions. These models are validated against experimental FTIR/FT-Raman data, resolving discrepancies in peak assignments .

Q. How can X-ray crystallography resolve ambiguities in stereochemical assignments?

Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry. For example, the (3S,4R)-4-(4-fluorophenyl)piperidin-3-ol derivative was resolved with an R-factor of 0.065, validating the chair conformation of the piperidine ring and fluorine substituent orientation .

Q. How do stereochemical impurities impact biological activity in fluoropiperidine-based drug candidates?

Minor enantiomers or diastereomers can alter target binding affinity. For instance, PF-06465469—a fluoropiperidine-containing phosphatase inhibitor—requires strict stereochemical control to maintain potency. Activity assays (e.g., enzyme inhibition IC₅₀) paired with chiral HPLC are used to correlate purity with efficacy .

Data Contradiction and Optimization

Q. How to address discrepancies in reaction yields for structurally similar fluoropiperidines?

In the synthesis of analogs like (3R,4R)-4-(2-(benzyloxy)ethyl)piperidin-3-ol, yield variations (74% vs. 95%) may arise from steric hindrance or competing side reactions. Kinetic studies (e.g., time-resolved NMR) and computational modeling of transition states identify optimal reaction pathways .

Q. Why do mixed 3R/4R tau fibrils in Alzheimer’s disease show no structural differences despite stereochemical variability?

Solid-state NMR reveals that 4R and 3R tau isoforms adopt identical β-sheet cores in fibrils, with mixed incorporation (60:40 ratio) but no homotypic preference. This suggests that fluoropiperidine-based tau modulators must target conserved structural motifs rather than isoform-specific regions .

Methodological Tables

Table 1: Key Analytical Parameters for this compound

| Method | Parameters | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 3.85–3.70 (m, OH), δ 4.50 (d, J=48 Hz, F) | |

| HPLC (C18) | Retention time: 8.2 min, λ=254 nm | |

| FTIR | ν(O-H)=3420 cm⁻¹, ν(C-F)=1120 cm⁻¹ |

Table 2: Hazard Classification (GHS)

| Hazard | Category | Precautionary Measures | Reference |

|---|---|---|---|

| Acute Toxicity | Cat. 4 | Avoid ingestion | |

| Skin Irritation | Cat. 2 | Use nitrile gloves | |

| Eye Irritation | Cat. 2A | Wear safety goggles |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.